3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various cellular processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function .
Biochemical Pathways
Thiazole derivatives, in general, can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, however, are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate typically involves the reaction of 2-aminothiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-benzyl-1,3-thiazole: Known for its anticancer activity.
2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one: Used in various chemical reactions and as a precursor for other compounds.
Uniqueness
3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
benzenesulfonate;2,3-dimethyl-6-phenyl-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N2S2.C6H6O3S/c1-8-9(2)16-13-15(8)12(14)11(17-13)10-6-4-3-5-7-10;7-10(8,9)6-4-2-1-3-5-6/h3-7H,14H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYUFDSQIVSEED-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=[N+]1C(=C(S2)C3=CC=CC=C3)N)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.